(Benzene)tricarbonylchromium: A Historical and Technical Guide to its Discovery, Synthesis, and Application
(Benzene)tricarbonylchromium: A Historical and Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical and technical overview of (benzene)tricarbonylchromium, a landmark compound in organometallic chemistry. From its initial discovery and synthesis in the mid-20th century to its subsequent development as a versatile reagent in organic synthesis, this document details the key scientific milestones, experimental protocols, and foundational principles that have established (benzene)tricarbonylchromium as an indispensable tool for chemists. The guide explores the seminal work of the pioneering scientists, the evolution of synthetic methodologies, the early structural characterization, and the fundamental applications that have cemented its legacy in the field.
Introduction: A Landmark in Organometallic Chemistry
(Benzene)tricarbonylchromium, with the formula Cr(C₆H₆)(CO)₃, is a yellow crystalline solid that holds a significant place in the annals of organometallic chemistry.[1] Its discovery not only introduced a new class of metal-arene complexes but also profoundly influenced our understanding of chemical bonding and reactivity. The molecule adopts a characteristic "piano stool" geometry, where the chromium atom is bonded to the planar benzene ring and three carbonyl ligands.[1] This unique structure is central to its remarkable properties and reactivity. The complexation of a benzene ring to the chromium tricarbonyl moiety dramatically alters its electronic character, transforming it from a nucleophilic to an electrophilic species and increasing the acidity of its protons.[1] This inversion of reactivity, or "umpolung," has been artfully exploited by organic chemists to achieve novel transformations, making (benzene)tricarbonylchromium a powerful reagent for the synthesis of complex organic molecules.
The Dawn of a New Arene Complex: Discovery and First Synthesis
The journey to (benzene)tricarbonylchromium was paved by earlier groundbreaking work in the field of organometallic chemistry, particularly the discovery of "sandwich" complexes.
The Precursor: The Groundbreaking Discovery of Bis(benzene)chromium
The intellectual forerunner to (benzene)tricarbonylchromium was the discovery of bis(benzene)chromium, (C₆H₆)₂Cr, by Ernst Otto Fischer and Walter Hafner in 1955.[2] This novel compound, in which a chromium atom is sandwiched between two benzene rings, challenged the prevailing theories of chemical bonding and opened up a new chapter in the study of metal-arene interactions. The synthesis and characterization of bis(benzene)chromium provided the crucial foundation and intellectual impetus for exploring other arene-metal carbonyl complexes.
The Seminal Report: Fischer and Öfele's 1957 Synthesis
In 1957, Ernst Otto Fischer and Karl Öfele reported the first synthesis of (benzene)tricarbonylchromium.[1] Their pioneering method involved the carbonylation of bis(benzene)chromium. In this process, they heated a mixture of bis(benzene)chromium and chromium hexacarbonyl in a sealed tube, which yielded (benzene)tricarbonylchromium along with additional chromium carbonyl. While historically significant, this method was of limited practical applicability due to the harsh reaction conditions and the multi-step nature of preparing the starting material.[3]
The original synthesis reported by Fischer and Öfele involved the reaction of bis(benzene)chromium with chromium hexacarbonyl in a sealed tube at 220 °C.[3] This method, while foundational, has been largely superseded by more direct and efficient procedures.
A More Practical Path: The Advent of Direct Synthesis
The limitations of the initial Fischer-Öfele synthesis spurred the search for more efficient and versatile methods for preparing (arene)tricarbonylchromium complexes. Remarkably, almost concurrently with Fischer and Öfele's report, three independent research groups developed a more direct and broadly applicable synthesis.
Nearly Simultaneous Independent Reports
This more practical approach involves the direct reaction of chromium hexacarbonyl with an arene. This method proved to be far more versatile, as it could be applied to a wide range of substituted arenes, opening the door to a rich and diverse chemistry of these complexes.[3]
The Key Research Groups and their Contributions
The development of the direct synthesis method is attributed to the independent work of three research groups:
-
G. Natta, R. Ercoli, and F. Calderazzo in Italy published their findings in "La Chimica e l'Industria" in 1958.[4]
-
B. Nicholls and M. C. Whiting in the United Kingdom reported their method in the "Journal of the Chemical Society" in 1959.[5]
-
A third, independent effort, as noted in historical reviews, also contributed to the establishment of this direct synthetic route.[3]
The most common and practical synthesis of (benzene)tricarbonylchromium involves heating a mixture of chromium hexacarbonyl and benzene.[6] A variety of high-boiling solvents can be used, or the arene itself can serve as the solvent. A common procedure involves refluxing chromium hexacarbonyl in a mixture of di-n-butyl ether and tetrahydrofuran with the arene.[6][7]
Step-by-Step Methodology:
-
A mixture of chromium hexacarbonyl and the arene (in this case, benzene) is prepared in a suitable high-boiling solvent, such as di-n-butyl ether containing about 10% tetrahydrofuran.[7]
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[7]
-
The reaction is monitored until completion (typically several hours to a day).
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by chromatography on silica gel followed by recrystallization or sublimation, to yield the yellow crystalline (benzene)tricarbonylchromium.[6]
Unveiling the Structure: Early Characterization Studies
The determination of the structure of (benzene)tricarbonylchromium was a crucial step in understanding its bonding and reactivity. A combination of X-ray crystallography and spectroscopic methods provided a clear picture of its unique geometry.
The "Piano Stool" Geometry: X-ray Crystallography
Early X-ray diffraction studies confirmed the now-famous "piano stool" geometry of (benzene)tricarbonylchromium. These studies revealed that the chromium atom is situated below the plane of the benzene ring, with the three carbonyl ligands arranged as the "legs" of the stool. The benzene ring is planar, and the chromium atom is equidistant from the six carbon atoms of the ring, indicating η⁶-coordination.
Spectroscopic Confirmation
Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided further crucial evidence for the structure and bonding in (benzene)tricarbonylchromium.
| Spectroscopic Technique | Key Observational Data | Interpretation |
| Infrared (IR) | Strong C-O stretching bands in the range of 1900-2000 cm⁻¹. | The number and position of these bands are characteristic of the C₃ᵥ symmetry of the Cr(CO)₃ fragment and indicate that the carbonyls are terminal and bonded to the chromium. |
| ¹H NMR | A single sharp resonance for the six benzene protons. | This indicates that all six protons of the benzene ring are chemically equivalent on the NMR timescale, consistent with the η⁶-coordination and rapid rotation of the Cr(CO)₃ group. |
| ¹³C NMR | A single resonance for the six carbon atoms of the benzene ring and a separate resonance for the carbonyl carbons. | This further confirms the equivalence of the benzene carbons and provides information about the electronic environment of the carbonyl ligands. |
A New Tool for Organic Synthesis: Historical Development of Applications
The true genius of (benzene)tricarbonylchromium lies in its ability to modulate the reactivity of the arene ring, transforming it into a versatile platform for organic synthesis.
Activation of the Arene Ring
The Cr(CO)₃ fragment is a powerful electron-withdrawing group. Upon complexation, it significantly reduces the electron density of the benzene ring. This has two major consequences:
-
Increased Electrophilicity: The normally electron-rich and nucleophilic benzene ring becomes susceptible to attack by nucleophiles.
-
Increased Acidity: The protons on the benzene ring and at the benzylic position (the carbon atom adjacent to the ring) become more acidic and can be removed by a strong base.
A New Frontier in Aromatic Chemistry: Nucleophilic Aromatic Addition
One of the most significant applications of (benzene)tricarbonylchromium is in nucleophilic aromatic addition reactions. This reactivity was a paradigm shift, as benzene itself is highly resistant to nucleophilic attack. The pioneering work in this area demonstrated that a wide range of nucleophiles, including carbanions, could add to the benzene ring of the complex to form an intermediate cyclohexadienyl complex. This intermediate can then be reacted with an electrophile to generate a substituted arene, or it can be oxidized to restore the aromaticity, resulting in a net nucleophilic aromatic substitution.[8]
Harnessing the Benzylic Position: Enhanced Acidity and Stereocontrol
The complexation of an arene to the Cr(CO)₃ fragment also significantly increases the acidity of the protons at the benzylic position. This allows for the easy deprotonation of the benzylic carbon with a strong base to form a stabilized carbanion. This benzylic anion can then react with various electrophiles, providing a powerful method for the functionalization of the side chains of aromatic compounds.[9][10][11] Furthermore, the bulky Cr(CO)₃ group provides a steric directing effect, enabling highly stereoselective reactions at the benzylic position.[10][11]
Conclusion: The Enduring Legacy of (Benzene)tricarbonylchromium
The discovery and development of (benzene)tricarbonylchromium represent a pivotal moment in the history of chemistry. This seemingly simple molecule not only expanded the frontiers of organometallic chemistry but also provided organic chemists with a powerful and versatile tool for the construction of complex molecules. Its ability to completely alter the inherent reactivity of the benzene ring is a testament to the profound influence of metal-ligand interactions. The fundamental principles of reactivity and stereocontrol established through the study of (benzene)tricarbonylchromium continue to inspire the development of new synthetic methodologies and catalysts, ensuring its enduring legacy in the field.
References
-
Fischer, E. O.; Öfele, K. Über Aromatenkomplexe von Metallen, XIII. Benzol-chrom-tricarbonyl. Chem. Ber.1957 , 90 (11), 2532–2535. [Link]
-
Seyferth, D. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics2002 , 21 (14), 2800–2820. [Link]
-
Nicholls, B.; Whiting, M. C. The organic chemistry of the transition elements. Part I. Tricarbonylchromium derivatives of aromatic compounds. J. Chem. Soc.1959 , 551–556. [Link]
-
Ziegler, T.; Heber, U. Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein J. Org. Chem.2012 , 8, 1059–1070. [Link]
-
Brocard, J.; Lebibi, J.; Couturier, D. Benzylic functionalization of arene(tricarbonyl)chromium complexes. J. Chem. Soc., Chem. Commun.1981 , (24), 1264–1265. [Link]
-
Blagg, J.; Davies, S. G.; Goodfellow, C. L.; Sutton, K. H. The diastereoselective functionalisation of arene tricarbonylchromium complexes containing a benzylic heteroatom substituent. J. Chem. Soc., Perkin Trans. 11987 , 1805–1811. [Link]
- Mahaffy, C. A. L.; Pauson, P. L. (η⁶-Arene)tricarbonylchromium Complexes. In Inorganic Syntheses; John Wiley & Sons, Inc., 2007; pp 121–126.
- Uemura, M. Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. Org. React.2006, 67, 217.
- Fischer, E. O.; Hafner, W. Di-benzol-chrom. Über Aromatenkomplexe von Metallen, I. Z.
-
Semmelhack, M. F.; Hall, H. T., Jr.; Yoshifuji, M. Nucleophilic aromatic substitution on π-arenechromium carbonyl complexes. J. Am. Chem. Soc.1976 , 98 (20), 6387–6389. [Link]
- Natta, G.; Ercoli, R.; Calderazzo, F. Sintesi di arene-cromo-tricarbonili. Chim. Ind. (Milan)1958, 40, 287–289.
Sources
- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eudml.org [eudml.org]
- 5. 113. The organic chemistry of the transition elements. Part I. Tricarbonylchromium derivatives of aromatic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides [beilstein-journals.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The diastereoselective functionalisation of arene tricarbonylchromium complexes containing a benzylic heteroatom substituent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]
